![molecular formula C21H16FN3O2S B2657264 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895021-06-4](/img/structure/B2657264.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a chemical compound with a complex structure . It is listed in the Benchchem database.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was synthesized . The synthesis involved a sequence of reactions starting with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the structure of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide was analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the molecular weight of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide was found to be 421.4 g/mol .
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. A study synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, including our compound of interest, using a straightforward synthetic route .
- While not directly studied for tuberculosis, the compound’s structural features may be relevant. Pyrazinamide, an important antitubercular drug, contains a similar benzothiazole ring .
- Isoxazole derivatives, including benzoxazoles, have been investigated for various pharmacological activities, such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
- N-benzylpiperidine benzisoxazole derivatives, structurally related to our compound, selectively inhibit acetylcholinesterase (AChE) and find use in Alzheimer’s disease treatment .
- Leveraging the isoxazole ring scaffold, scientists could modify functional groups (e.g., amide, imide, alkyl) to optimize antimicrobial activity .
Antibacterial Activity
Antitubercular Agents
Pharmacological Applications
Enzyme Inhibition
Drug Design and Optimization
Linezolid Analogs
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For instance, thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVOZBYXHZILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.